molecular formula C20H21NO5S B14946257 2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B14946257
M. Wt: 387.5 g/mol
InChI Key: WAVAJVAFMBKAAC-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a dibenzofuran core, methoxy groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. The dibenzofuran core can be synthesized through a series of reactions, including cyclization and functional group modifications. The methoxy groups are introduced through methylation reactions, and the benzenesulfonamide moiety is attached via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the aromatic ring.

Scientific Research Applications

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
  • 2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Uniqueness

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of methoxy groups and the dibenzofuran core contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H21NO5S/c1-24-14-8-10-19(25-2)20(12-14)27(22,23)21-13-7-9-18-16(11-13)15-5-3-4-6-17(15)26-18/h7-12,21H,3-6H2,1-2H3

InChI Key

WAVAJVAFMBKAAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

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